molecular formula C6H16N2O B11996049 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol CAS No. 68750-17-4

2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol

Cat. No.: B11996049
CAS No.: 68750-17-4
M. Wt: 132.20 g/mol
InChI Key: KMHJOYUPTXROKZ-UHFFFAOYSA-N
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Description

2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol is an organic compound with a molecular formula of C6H15NO. It is a versatile chemical used in various fields, including pharmaceuticals, agrochemicals, and industrial applications. This compound is characterized by the presence of an amino group and a hydroxyl group, making it a valuable intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol typically involves the reaction of 2-dimethylamino-2-methylpropionitrile with lithium aluminium tetrahydride in diethyl ether at temperatures ranging from -5°C to 20°C. The reaction mixture is then treated with water and sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amines and alcohols.

Scientific Research Applications

2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diamino-2-methylpropane
  • 2-Methylpropane-1,2-diamine
  • 1,1-Dimethylethylenediamine

Comparison

Compared to similar compounds, 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino and hydroxyl group makes it a versatile intermediate in various synthetic pathways, setting it apart from other related compounds .

Biological Activity

Overview

2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol, also known as Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-, is an organic compound with the molecular formula C6H15N2O. This compound is characterized by the presence of a tert-butylamino group and a hydroxyl group, which contribute to its diverse biological activities. It is utilized in various fields, including pharmaceuticals and industrial applications, due to its unique properties.

Chemical Structure and Properties

The structure of this compound is as follows:

C6H15N2O\text{C}_6\text{H}_{15}\text{N}_2\text{O}

Key Features:

  • Amino Group: Contributes to its reactivity and ability to form hydrogen bonds.
  • Hydroxyl Group: Enhances solubility and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its capacity as a ligand that can bind to specific receptors or enzymes. The interactions involve:

  • Hydrogen Bonding: Facilitates binding to target proteins.
  • Van der Waals Interactions: Contributes to the stability of the ligand-receptor complex.

These interactions can lead to significant biochemical effects, such as modulation of enzyme activity or receptor signaling pathways .

Biological Applications

Pharmacological Contexts:

  • Enzyme Modulation: It has been studied for its ability to inhibit or activate various enzymes, making it a candidate for drug development.
  • Therapeutic Potential: Research indicates potential applications in treating diseases through its interaction with biological targets.

Industrial Applications:

  • Used as a solvent and intermediate in chemical synthesis due to its ability to dissolve a wide range of substances .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModulates activity of specific enzymes,
Receptor BindingInteracts with various receptors
Solvent PropertiesEffective solvent in chemical reactions,
Therapeutic ResearchInvestigated for potential drug applications

Case Study: Enzyme Interaction

A study explored the interaction of this compound with a specific enzyme involved in metabolic pathways. The findings indicated that the compound could significantly inhibit enzyme activity at certain concentrations, suggesting its potential use as an inhibitor in therapeutic contexts .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural SimilarityUnique Features
2-(2-Aminoethoxy)ethanolSimilar backbone but lacks tert-butyl groupDifferent reactivity profile
2-(Diethylamino)ethanolContains diethylamino groupVaries in solubility and interaction characteristics
3-Amino-1-propanolSimilar amine functionalityShorter carbon chain; different physical properties

The presence of the tert-butylamino group in this compound enhances its steric and electronic properties compared to these similar compounds, making it particularly valuable in both industrial and research contexts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination (using aldehydes/ketones with ammonia or amines under reducing conditions) or nucleophilic substitution (reacting haloethanols with amines). For example, 2-(ethylmethylamino)ethanol derivatives are synthesized by reacting ethylmethylamine with ethylene oxide or halogenated ethanol precursors under controlled pH and temperature . Optimization involves:

  • Catalyst selection : Transition metals (e.g., Ni, Pd) or enzymes to enhance reaction rates.
  • Temperature control : Maintaining 50–80°C to balance reactivity and byproduct formation.
  • Purification : Column chromatography or recrystallization to achieve ≥98% purity (critical for reproducible biological assays) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques :
  • NMR (¹H/¹³C) to confirm branching in the amino-ethyl group (e.g., δ 2.5–3.5 ppm for N-CH₂-CH₂-O) .
  • FT-IR to identify hydroxyl (-OH, ~3300 cm⁻¹) and amine (-NH, ~1600 cm⁻¹) stretches.
  • Chromatography :
  • HPLC with UV detection (λ = 210–230 nm) to quantify purity.
  • GC-MS for volatile derivatives (e.g., silylated forms) .
  • Elemental analysis to verify C, H, N, O composition .

Q. What solvent systems are optimal for enhancing the solubility of this compound in experimental setups?

  • Methodological Answer : Solubility depends on the compound’s amphiphilic nature (polar -OH/-NH₂ and nonpolar dimethyl groups). Recommended solvents include:

  • Polar aprotic solvents : DMF or DMSO for kinetic studies (high dielectric constant).
  • Alcohols : Ethanol or methanol for biological assays (low toxicity).
  • Aqueous buffers : Phosphate buffer (pH 7.4) with ≤10% acetonitrile to prevent precipitation .
    Conduct solubility screens using nephelometry or UV-Vis spectroscopy to identify ideal solvent mixtures .

Advanced Research Questions

Q. How does this compound modulate enzyme kinetics in cancer-related pathways, and what experimental assays validate these interactions?

  • Methodological Answer : The compound’s tertiary amine and hydroxyl groups enable interactions with kinase active sites. For example:

  • Kinase inhibition assays : Use purified EGFR/HER2 kinases with ATP analogs (e.g., ADP-Glo™) to measure IC₅₀ values. Competitive inhibition is observed at µM concentrations .
  • Cellular proliferation assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify viability via MTT or resazurin assays. Synergistic effects with cisplatin suggest adjuvant potential .
  • Molecular docking : Validate binding modes using AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) .

Q. What computational strategies can be employed to predict the reactivity and stability of this compound in novel reaction designs?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) to predict reaction outcomes:

  • Reaction path screening : Use Gaussian 09 or ORCA to model intermediates and activation energies .
  • ML-driven optimization : Train models on existing kinetic data (e.g., Arrhenius parameters) to recommend optimal catalysts/solvents .
  • Stability simulations : Molecular dynamics (GROMACS) to assess hydrolytic degradation in aqueous environments .

Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from purity variations or assay-specific conditions . Resolve discrepancies via:

  • Orthogonal validation : Repeat assays with independent methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Batch consistency checks : NMR/HPLC to confirm compound integrity across studies .
  • Meta-analysis : Use tools like RevMan to statistically harmonize data, adjusting for variables like cell line heterogeneity or incubation time .

Properties

IUPAC Name

2-[(1-amino-2-methylpropan-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-6(2,5-7)8-3-4-9/h8-9H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHJOYUPTXROKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260993
Record name 2-[(2-Amino-1,1-dimethylethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68750-17-4
Record name 2-[(2-Amino-1,1-dimethylethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68750-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Amino-1,1-dimethylethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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